molecular formula C18H32N2O5 B3971446 4-(1-cycloheptyl-4-piperidinyl)morpholine oxalate

4-(1-cycloheptyl-4-piperidinyl)morpholine oxalate

Cat. No. B3971446
M. Wt: 356.5 g/mol
InChI Key: HBAQBEUNXVRGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-cycloheptyl-4-piperidinyl)morpholine oxalate, also known as JNJ-7925476, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-(1-cycloheptyl-4-piperidinyl)morpholine oxalate is not fully understood, but it is believed to act on specific receptors in the brain and other tissues. In neuroscience, it has been shown to modulate the activity of the serotonin and norepinephrine receptors, which are involved in mood regulation. In oncology, it has been shown to inhibit the activity of certain kinases that are involved in cell growth and division. In immunology, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the tissue and receptor it acts on. In neuroscience, it has been shown to increase the levels of certain neurotransmitters such as serotonin and norepinephrine, which are involved in mood regulation. In oncology, it has been shown to inhibit the activity of certain kinases that are involved in cell growth and division, leading to a decrease in cancer cell proliferation. In immunology, it has been shown to inhibit the release of certain cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1-cycloheptyl-4-piperidinyl)morpholine oxalate in lab experiments is its specificity for certain receptors and molecular pathways, which allows for targeted studies. However, one limitation is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-(1-cycloheptyl-4-piperidinyl)morpholine oxalate. In neuroscience, further studies could investigate its potential as a treatment for anxiety and depression. In oncology, further studies could investigate its potential as a targeted therapy for specific types of cancer. In immunology, further studies could investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.

Scientific Research Applications

4-(1-cycloheptyl-4-piperidinyl)morpholine oxalate has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, it has been shown to have anxiolytic and antidepressant effects by modulating the activity of certain neurotransmitters in the brain. In oncology, it has been studied for its ability to inhibit the growth of cancer cells by targeting specific molecular pathways. In immunology, it has been shown to have anti-inflammatory properties by inhibiting the release of certain cytokines.

properties

IUPAC Name

4-(1-cycloheptylpiperidin-4-yl)morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O.C2H2O4/c1-2-4-6-15(5-3-1)17-9-7-16(8-10-17)18-11-13-19-14-12-18;3-1(4)2(5)6/h15-16H,1-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAQBEUNXVRGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCC(CC2)N3CCOCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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